molecular formula C5H7ClN2O2S B2725074 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride CAS No. 2411252-72-5

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride

Cat. No.: B2725074
CAS No.: 2411252-72-5
M. Wt: 194.63
InChI Key: WZOLHHGBNBCABN-UHFFFAOYSA-N
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Description

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in the presence of triethylamine to yield the desired thiadiazole derivative . The reaction is usually carried out in an ethanol solvent under reflux conditions.

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives.

Scientific Research Applications

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

3-(1,3,4-thiadiazol-2-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c8-5(9)2-1-4-7-6-3-10-4;/h3H,1-2H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFHYTUEVZXAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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